molecular formula C6H4BrN3 B12282970 5-Bromo-4-methylpyrimidine-2-carbonitrile CAS No. 114969-80-1

5-Bromo-4-methylpyrimidine-2-carbonitrile

Cat. No.: B12282970
CAS No.: 114969-80-1
M. Wt: 198.02 g/mol
InChI Key: QDFZOFDLUXSSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methylpyrimidine-2-carbonitrile: is a nitrogen-containing heterocyclic compound with the molecular formula C6H4BrN3 . It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methylpyrimidine-2-carbonitrile: The synthesis of 5-Bromo-4-methylpyrimidine-2-carbonitrile typically involves the bromination of 4-methylpyrimidine-2-carbonitrile. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is commonly employed for the production of this compound. This involves the stepwise addition of reactants and careful control of reaction conditions to achieve high yields and purity.

    Continuous Flow Process: For large-scale production, continuous flow processes may be utilized. This method offers advantages such as improved reaction control, reduced reaction times, and enhanced safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-4-methylpyrimidine-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 4-methylpyrimidine-2-carbonitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, amines, thiols, alkoxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

    Substitution: Various substituted pyrimidine derivatives.

    Reduction: 4-methylpyrimidine-2-carbonitrile.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.

Medicine:

    Drug Development: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology and antiviral research.

Industry:

    Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpyrimidine-2-carbonitrile is primarily based on its ability to interact with specific molecular targets. The bromine atom at position 5 and the nitrile group at position 2 confer unique reactivity to the compound, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness:

    Positional Isomerism: The unique positioning of the bromine and nitrile groups in 5-Bromo-4-methylpyrimidine-2-carbonitrile imparts specific reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis.

    Versatility: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

114969-80-1

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromo-4-methylpyrimidine-2-carbonitrile

InChI

InChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3

InChI Key

QDFZOFDLUXSSEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.